1'-(3-Chlorobenzoyl)-4-methoxy-1,4'-bipiperidine
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Overview
Description
The compound seems to be a derivative of benzoyl chloride, which is commonly used in organic synthesis . Benzoyl chloride is a colorless, fuming liquid with a pungent odor. It is used as a chemical intermediate in the production of various chemicals .
Synthesis Analysis
Benzoyl chloride can be synthesized by chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves the reaction of isonicotinohydrazide with 2-Chlorobenzoyl chloride through an acylation reaction .Molecular Structure Analysis
The molecular structure of benzoyl chloride, a similar compound, has been analyzed and its molecular formula is C7H4Cl2O .Chemical Reactions Analysis
Benzoyl chloride can undergo various reactions. For example, it can be chlorinated under visible light irradiation . It can also react with alcohols to form alkyl chlorides and acyl chlorides .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoyl chloride, a similar compound, have been analyzed. Its molecular weight is 175.01 g/mol and its monoisotopic mass is 173.963913 Da .Scientific Research Applications
Synthesis and Characterization
- A study by Foks et al. (2014) details the synthesis and characterization of novel derivatives of N-alkylamine and N-cycloalkylamine, including 2-benzoyl-N-aminohydrazinecarbothioamides, 1,3,4-thiadiazoles, and 1,2,4-triazole-5(4H)thiones, showcasing the chemical diversity and potential applications of related compounds in heterocyclic chemistry Foks, H., Pancechowska-Ksepko, D., & Gobis, K. (2014).
Antioxidant and Antimicrobial Potential
- Harini et al. (2014) reported the synthesis of novel oxime esters derived from piperidin-4-one and their subsequent evaluation for antioxidant and antimicrobial activities, highlighting the potential of such compounds in developing new therapeutic agents Harini, S. T., Kumar, H. V., Peethambar, S. K., Rangaswamy, J., & Naik, N. (2014).
Nucleotide Synthesis
- Reese, Serafinowska, and Zappia (1986) explored the use of a specific acetal group for protecting 2'-hydroxy functions in rapid oligoribonucleotide synthesis, indicating the role of similar compounds in facilitating nucleotide chemistry Reese, C., Serafinowska, H., & Zappia, G. (1986).
Molecular Structure and Docking
- Wu et al. (2022) synthesized and characterized a novel compound, employing X-ray crystallography, DFT calculations, and molecular docking to understand its interaction with proteins, illustrating the compound's relevance in structural biology and drug design Wu, Q.-m., Zheng, Z., Ye, W., Guo, Q., Liao, T., Yang, D., Zhao, C., Liao, W., Chai, H., & Zhou, Z. (2022).
Analgesic Activity
- Oki et al. (1974) discussed the preparation and biological testing of 4β-methoxy-4α-phenyl-3α, 5α-propanopiperidine derivatives, revealing their potential in developing new analgesic and antitussive medications Oki, E., Oida, S., Ohashi, Y., Yoshida, A., & Kamoshita, T. (1974).
Electrophilic Methylation
- Norcott et al. (2019) introduced TEMPO-Me as an electrochemically activated methylating agent, highlighting its utility in synthetic organic chemistry for the selective methylation of aromatic acids Norcott, P., Hammill, C. L., Noble, B. B., Robertson, J. C., Olding, A., Bissember, A. C., & Coote, M. (2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-23-17-7-11-20(12-8-17)16-5-9-21(10-6-16)18(22)14-3-2-4-15(19)13-14/h2-4,13,16-17H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVMBHOCDFNFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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